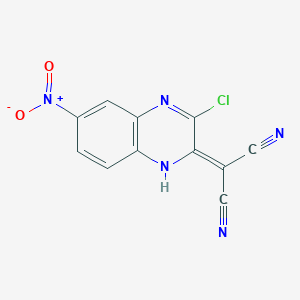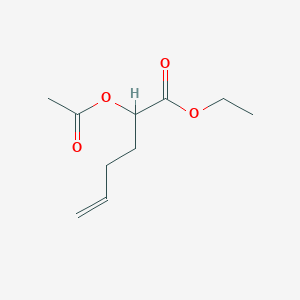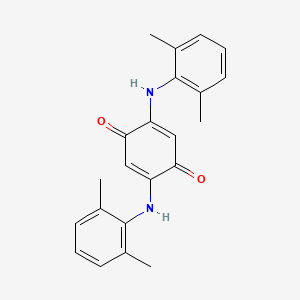
2,5-Bis(2,6-dimethylanilino)cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(2,6-dimethylanilino)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C20H18N2O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, where two 2,6-dimethylanilino groups are attached to the diene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,6-dimethylanilino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,6-dimethylaniline with cyclohexa-2,5-diene-1,4-dione. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2,6-dimethylanilino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where the anilino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in different fields .
Scientific Research Applications
2,5-Bis(2,6-dimethylanilino)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Bis(2,6-dimethylanilino)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. It can act as an electron acceptor or donor, facilitating redox reactions. The compound’s structure allows it to interact with various enzymes and proteins, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(phenylamino)cyclohexa-2,5-diene-1,4-dione
- 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione
- 2,5-Bis((5-methylhexan-2-yl)amino)cyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Bis(2,6-dimethylanilino)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of 2,6-dimethylanilino groups, which impart specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications .
Properties
CAS No. |
561067-98-9 |
|---|---|
Molecular Formula |
C22H22N2O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2,5-bis(2,6-dimethylanilino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H22N2O2/c1-13-7-5-8-14(2)21(13)23-17-11-20(26)18(12-19(17)25)24-22-15(3)9-6-10-16(22)4/h5-12,23-24H,1-4H3 |
InChI Key |
IGHJFYOMBDCKTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=CC(=O)C(=CC2=O)NC3=C(C=CC=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


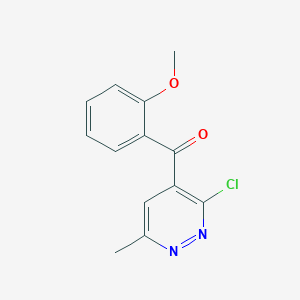
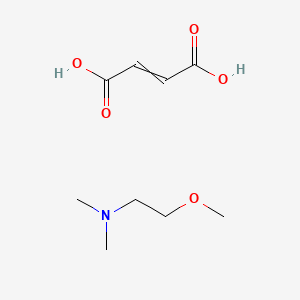
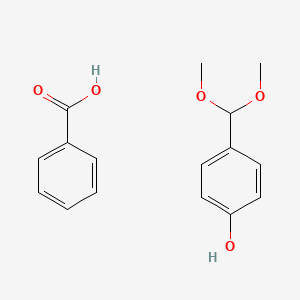
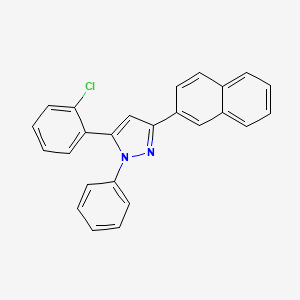
![N-[(1R)-1-(4-Methylphenyl)ethyl]formamide](/img/structure/B14213217.png)


![1-(4-Methylphenyl)-3-[2-[(4-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213238.png)
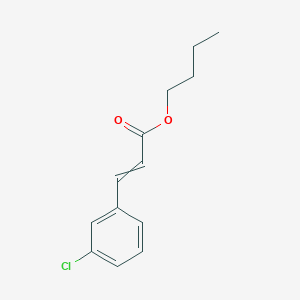
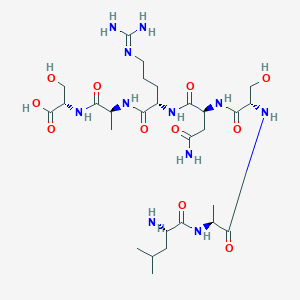
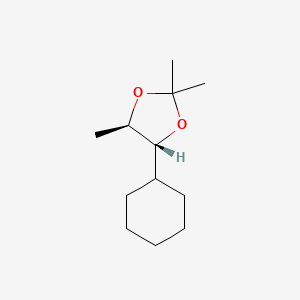
![2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene](/img/structure/B14213269.png)
